molecular formula C36H47N3O8S2 B12403097 Elobixibat hydrate CAS No. 1633824-78-8

Elobixibat hydrate

Cat. No.: B12403097
CAS No.: 1633824-78-8
M. Wt: 713.9 g/mol
InChI Key: VARDBGNECHECBX-MDYNBEAQSA-N
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Description

Elobixibat hydrate is a potent inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This compound is primarily used in the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). By inhibiting the reuptake of bile acids in the ileum, this compound increases the bile acid concentration in the gut, which accelerates intestinal passage and softens the stool .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elobixibat hydrate involves several key steps. One of the synthetic routes includes the saponification of an ester to give an acid, followed by coupling with tert-butyl glycinate. Subsequent tert-butyl cleavage using trifluoroacetic acid (TFA) furnishes this compound in high yield .

Industrial Production Methods

The industrial production of this compound can be carried out under mild and safe conditions, making it suitable for large-scale manufacturing. The process involves the preparation of a crystalline monohydrate form of Elobixibat .

Chemical Reactions Analysis

Types of Reactions

Elobixibat hydrate undergoes various chemical reactions, including substitution and coupling reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include esters, tert-butyl glycinate, and trifluoroacetic acid. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from these reactions is this compound itself, which is obtained in its crystalline monohydrate form .

Scientific Research Applications

Elobixibat hydrate has a wide range of scientific research applications:

Mechanism of Action

Elobixibat hydrate exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the ileum. By inhibiting IBAT, this compound increases the concentration of bile acids in the colon. This increase in bile acids enhances colonic motility and mucosal fluid secretion, resulting in accelerated intestinal passage and softened stool .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific mechanism of action as an IBAT inhibitor. Unlike other laxatives that work by increasing fluid secretion through different pathways, this compound specifically targets bile acid transport, making it a novel and effective treatment for chronic constipation and IBS-C .

Properties

CAS No.

1633824-78-8

Molecular Formula

C36H47N3O8S2

Molecular Weight

713.9 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate

InChI

InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1

InChI Key

VARDBGNECHECBX-MDYNBEAQSA-N

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O

Origin of Product

United States

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